molecular formula C13H22BNO3 B2528850 2-tert-Butyl-oxazole-5-boronic acid pinacol ester CAS No. 2408429-93-4

2-tert-Butyl-oxazole-5-boronic acid pinacol ester

Cat. No.: B2528850
CAS No.: 2408429-93-4
M. Wt: 251.13
InChI Key: ICFGDNXEZDUUBC-UHFFFAOYSA-N
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Description

2-tert-Butyl-oxazole-5-boronic acid pinacol ester is a boronic ester derivative with the molecular formula C13H22BNO3 and a molecular weight of 251.13 g/mol . This compound is characterized by the presence of a boronic acid pinacol ester group attached to an oxazole ring, which is further substituted with a tert-butyl group. It is a white solid at room temperature and is used in various chemical reactions and research applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-oxazole-5-boronic acid pinacol ester typically involves the reaction of 2-tert-butyl-oxazole with a boronic acid derivative under suitable conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the cross-coupling of the oxazole derivative with a boronic acid pinacol ester . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as toluene or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-oxazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The oxazole ring can undergo reduction reactions to form corresponding reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group can yield boronic acids, while reduction of the oxazole ring can produce reduced oxazole derivatives.

Scientific Research Applications

2-tert-Butyl-oxazole-5-boronic acid pinacol ester has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-oxazole-5-boronic acid pinacol ester is unique due to the presence of the tert-butyl group on the oxazole ring, which can influence its reactivity and stability. This structural feature distinguishes it from other boronic ester derivatives and can impact its applications in various fields.

Properties

IUPAC Name

2-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BNO3/c1-11(2,3)10-15-8-9(16-10)14-17-12(4,5)13(6,7)18-14/h8H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFGDNXEZDUUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408429-93-4
Record name 2-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole
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